Methyl 1-(5-chloro-2-methoxyphenyl)sulfonylpiperidine-2-carboxylate
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Overview
Description
Methyl 1-(5-chloro-2-methoxyphenyl)sulfonylpiperidine-2-carboxylate is a synthetic organic compound that belongs to the class of sulfonyl piperidine derivatives. This compound is characterized by the presence of a sulfonyl group attached to a piperidine ring, which is further substituted with a methoxyphenyl group and a carboxylate ester. The compound’s unique structure makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(5-chloro-2-methoxyphenyl)sulfonylpiperidine-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Substitution with Methoxyphenyl Group: The methoxyphenyl group is introduced through nucleophilic substitution reactions.
Esterification: The final step involves esterification to form the carboxylate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(5-chloro-2-methoxyphenyl)sulfonylpiperidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the piperidine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or aryl halides can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Methyl 1-(5-chloro-2-methoxyphenyl)sulfonylpiperidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.
Medicine: It may be investigated for its potential pharmacological properties, including its effects on specific biological targets.
Industry: The compound can be used in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism of action of Methyl 1-(5-chloro-2-methoxyphenyl)sulfonylpiperidine-2-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity for certain targets. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-(5-chloro-2-methoxyphenyl)sulfonylpiperidine-3-carboxylate: Similar structure with a different position of the carboxylate group.
Methyl 1-(5-chloro-2-methoxyphenyl)sulfonylpyrrolidine-2-carboxylate: Similar structure with a pyrrolidine ring instead of a piperidine ring.
Methyl 1-(5-chloro-2-methoxyphenyl)sulfonylpiperidine-2-acetate: Similar structure with an acetate group instead of a carboxylate ester.
Uniqueness
Methyl 1-(5-chloro-2-methoxyphenyl)sulfonylpiperidine-2-carboxylate is unique due to its specific combination of functional groups and their positions on the molecule. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
methyl 1-(5-chloro-2-methoxyphenyl)sulfonylpiperidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO5S/c1-20-12-7-6-10(15)9-13(12)22(18,19)16-8-4-3-5-11(16)14(17)21-2/h6-7,9,11H,3-5,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INRLEUKRQURNQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCCCC2C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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